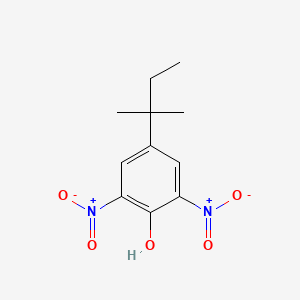

4-(2-Methylbutan-2-yl)-2,6-dinitrophenol

Übersicht

Beschreibung

4-(2-Methylbutan-2-yl)-2,6-dinitrophenol is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2-Methylbutan-2-yl)-2,6-dinitrophenol, commonly referred to as DNP, is a chemical compound that has garnered attention due to its unique biological activities. Initially developed as a weight-loss agent in the early 20th century, its use has been curtailed due to safety concerns. However, recent studies have revealed potential applications in various biological contexts, including metabolic regulation and therapeutic interventions.

DNP is a derivative of dinitrophenol with a branched alkyl group. Its structure can be represented as follows:

This compound acts primarily as an uncoupler of oxidative phosphorylation in mitochondria, leading to increased metabolic rates and heat production.

DNP functions by disrupting the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. By uncoupling oxidative phosphorylation, it increases energy expenditure and can lead to weight loss. However, this mechanism also raises concerns regarding toxicity and metabolic dysregulation.

1. Metabolic Effects

Studies have shown that DNP can mimic calorie restriction effects without impacting overall metabolism significantly. For instance, in Drosophila melanogaster, DNP administration at concentrations of 0.05-0.2 g/L resulted in a notable lifespan extension when fed nutrient-rich diets, despite being toxic under low-caloric conditions .

2. Impact on Reactive Oxygen Species (ROS)

DNP has been observed to modulate ROS levels in various biological systems. By uncoupling oxidative phosphorylation, it reduces ROS biosynthesis, which is particularly relevant in conditions such as Chagas disease where ROS aggravates myocarditis .

3. Cellular Effects

In vitro studies have demonstrated that DNP can enhance cell membrane permeability and influence various metabolic pathways. For example, it has been shown to affect the metabolism of membrane lipids and polysaccharides in fruit tissues, suggesting potential applications in food preservation .

Case Study 1: Drosophila Melanogaster

A study conducted on Drosophila melanogaster indicated that DNP could extend lifespan under specific dietary conditions. The research highlighted that while DNP increased lifespan on nutrient-rich diets, it was detrimental under caloric restriction scenarios .

Case Study 2: Myocarditis Treatment

Research investigating the effects of DNP on Trypanosoma cruzi-induced myocarditis in mice found that DNP treatment reduced inflammation and improved outcomes when used alongside traditional chemotherapy agents like benznidazole .

Toxicity and Safety Concerns

Despite its potential benefits, DNP is associated with significant toxicity risks. Overdosage can lead to fatal outcomes due to hyperthermia and metabolic derangements. Regulatory bodies have issued warnings regarding its use as a weight-loss drug due to these safety concerns .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolic Rate Increase | Uncouples oxidative phosphorylation leading to increased energy expenditure |

| Lifespan Extension | Shown to extend lifespan in Drosophila under nutrient-rich diets |

| ROS Modulation | Reduces ROS production which may mitigate oxidative stress in diseases like myocarditis |

| Cell Membrane Effects | Enhances permeability affecting lipid metabolism and cellular integrity |

| Toxicity Risks | Associated with severe toxicity; overdose can be lethal |

Eigenschaften

IUPAC Name |

4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-11(2,3)7-5-8(12(15)16)10(14)9(6-7)13(17)18/h5-6,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFCDCNHRPIDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281387 | |

| Record name | 4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-50-1 | |

| Record name | 4-(1,1-Dimethylpropyl)-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4097-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4097-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.